(Z)-3-((2-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-((2-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C24H19N3O2S and its molecular weight is 413.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Novel Synthesis Methods : Research outlines efficient methods for synthesizing novel compounds with coumarin–thiazole scaffolds, emphasizing environmentally benign conditions. One study demonstrates an elegant method for synthesizing novel 5-amino-4-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]-3-arylthiophene-2-carbonitriles using a one-pot four-component reaction. This method benefits from mild reaction conditions, environmental friendliness, good yields, and a broad substrate scope (Kavitha et al., 2018).
Coumarin Thiazole Derivatives : A study on the synthesis and characterization of coumarin thiazole derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one showcases its antimicrobial activity. This derivative exhibits a very good antimicrobial effect when incorporated into polyurethane varnishes, indicating its potential application in antimicrobial coatings (El‐Wahab et al., 2014).
Antiproliferative Activity : Another study investigates the antiproliferative screening of compounds synthesized from 3-(3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-2H-chromen-2-one against cancer cell lines. It identifies compounds with potent antiproliferative activity, highlighting their potential in cancer research (Kaddah et al., 2021).
Aggregation Induced Emissive Properties : The aggregation-induced emissive properties of novel coumarin thiazole hybrid dyes are explored, revealing significant enhancements in emission upon aggregation. This study contributes to the understanding of photophysical properties of such compounds and their potential applications in materials science (Shreykar et al., 2017).
Novel Heterocyclic Systems : Research on the synthesis of new heterocyclic systems derived from a key material involving 3-(3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-2H-chromen-2-one showcases the development of a series of pyrazole-based heterocycles. The study provides insights into their synthesis, characterization, and potential antiproliferative activities (Kaddah et al., 2021).
Properties
IUPAC Name |
(Z)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-propan-2-ylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-15(2)18-8-4-5-9-20(18)26-13-17(12-25)23-27-21(14-30-23)19-11-16-7-3-6-10-22(16)29-24(19)28/h3-11,13-15,26H,1-2H3/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDODHDUHXDPSNP-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.